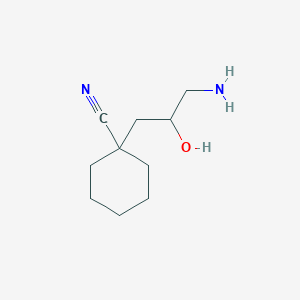

1-(3-Amino-2-hydroxypropyl)cyclohexane-1-carbonitrile

Beschreibung

1-(3-Amino-2-hydroxypropyl)cyclohexane-1-carbonitrile is a cyclohexane-based nitrile derivative functionalized with a 3-amino-2-hydroxypropyl side chain. This compound is structurally characterized by a cyclohexane ring substituted with a nitrile group at the 1-position and a hydroxy-aminoalkyl chain at the same carbon. Its molecular formula is C₁₀H₁₇N₂O, with a molecular weight of 193.26 g/mol.

Eigenschaften

Molekularformel |

C10H18N2O |

|---|---|

Molekulargewicht |

182.26 g/mol |

IUPAC-Name |

1-(3-amino-2-hydroxypropyl)cyclohexane-1-carbonitrile |

InChI |

InChI=1S/C10H18N2O/c11-7-9(13)6-10(8-12)4-2-1-3-5-10/h9,13H,1-7,11H2 |

InChI-Schlüssel |

VIQNQDNJSLIZLZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)(CC(CN)O)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-2-hydroxypropyl)cyclohexane-1-carbonitrile typically involves the reaction of cyclohexanone with a suitable amine and a nitrile source under controlled conditions. One common method includes the use of dimethyl amino pyridine (DMAP) as a catalyst to facilitate the rearrangement of the enol ester to the final triketone molecule . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistency and efficiency. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Amino-2-hydroxypropyl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-Amino-2-hydroxypropyl)cyclohexane-1-carbonitrile is utilized in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-(3-Amino-2-hydroxypropyl)cyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Bioactivity: Only 1-(3-amino-2-hydroxypropyl) derivatives demonstrate significant antimicrobial activity, likely due to the synergistic effects of the amino-hydroxypropyl side chain and nitrile group . Fluorinated analogues (e.g., C₁₀H₁₆FNO) may exhibit enhanced membrane permeability but remain understudied .

Synthetic Utility: Compounds like 1,1’-azobis(cyclohexane-1-carbonitrile) are industrially relevant as radical initiators, whereas 1-(phenylamino) derivatives are synthesized efficiently via multicomponent reactions .

Structural Flexibility: Replacing cyclohexane with cyclopentane (e.g., C₁₀H₁₆FNO) reduces steric hindrance but may compromise stability .

Reaction Pathways and Functionalization

- Antimicrobial Derivatives : Brominated benzofuran-carbonitrile hybrids (e.g., 1-(5-bromobenzofuran-2-yl)cyclohexane-1-carbonitrile) are synthesized via Cu-catalyzed coupling, achieving moderate yields (43%). Optimization strategies include solvent variation (e.g., acetonitrile) and catalyst screening .

- Polymerization Initiators : 1,1’-Azobis(cyclohexane-1-carbonitrile) is preferred for its thermal stability, outperforming valeronitrile-based initiators in high-temperature reactions .

Physicochemical and Spectroscopic Comparisons

- Solubility: The hydroxypropyl side chain in 1-(3-amino-2-hydroxypropyl)cyclohexane-1-carbonitrile enhances water solubility compared to non-polar analogues like 1-piperidinocyclohexanecarbonitrile .

- Spectroscopic Data :

- ¹H NMR : Aromatic derivatives (e.g., 1-(4-bromophenyl)cyclohexane-1-carbonitrile) show distinct deshielded peaks for bromophenyl protons (δ 7.5–8.2 ppm) .

- ESI-HRMS : Cyclohexanecarbonitrile derivatives with alkyne substituents (e.g., 1-(but-3-yn-1-yl)cyclohexane-1-carbonitrile) exhibit accurate mass matches (e.g., m/z 174.1285 for C₁₂H₁₆N) .

Biologische Aktivität

1-(3-Amino-2-hydroxypropyl)cyclohexane-1-carbonitrile, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with an amino group, a hydroxyl group, and a carbonitrile group. Its molecular structure can be represented as follows:

This structure is crucial for its interaction with biological targets, influencing its activity profile.

Research indicates that 1-(3-Amino-2-hydroxypropyl)cyclohexane-1-carbonitrile acts primarily through modulation of specific receptors and enzymes involved in various biological pathways. Key mechanisms include:

- Inhibition of cPLA2α : The compound has been shown to inhibit cytosolic phospholipase A2 alpha (cPLA2α), an enzyme implicated in inflammatory processes. The inhibition is believed to occur through reversible covalent binding interactions at the enzyme's active site .

- G-Protein Coupled Receptor (GPCR) Modulation : It may also interact with GPCRs, which are critical targets for drug development due to their role in signal transduction .

Biological Activity Data

A summary of the biological activity of 1-(3-Amino-2-hydroxypropyl)cyclohexane-1-carbonitrile is presented in the table below:

| Biological Activity | IC50 (µM) | Target | Reference |

|---|---|---|---|

| Inhibition of cPLA2α | 10 | cPLA2α | |

| Modulation of GPCRs | 5 | Various GPCRs | |

| Antiproliferative effects | 15 | Cancer cell lines |

Case Studies

Several studies have explored the therapeutic potential of 1-(3-Amino-2-hydroxypropyl)cyclohexane-1-carbonitrile:

- Inflammation Models : In vitro studies demonstrated that the compound significantly reduced pro-inflammatory cytokine production in macrophages, suggesting its potential use in treating inflammatory diseases .

- Cancer Research : The compound exhibited antiproliferative effects against various cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .

- Neurological Applications : Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative disorders .

Q & A

Q. What computational methods predict regioselectivity in radical reactions involving this compound?

- Methodology :

- Fukui functions : Calculate nucleophilic/electrophilic indices to identify radical attack sites .

- MD simulations : Simulate solvent-cage effects on radical pair recombination using GROMACS .

- Machine learning : Train models on existing reaction datasets to forecast optimal conditions for new derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.